molecular formula C8H11NO B12277318 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene

10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene

Katalognummer: B12277318
Molekulargewicht: 137.18 g/mol
InChI-Schlüssel: LIZJPQHTBVGJHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene is a complex organic compound with the molecular formula C8H7NO3. It is also known by its IUPAC name, 3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione . This compound is characterized by its unique tricyclic structure, which includes an oxygen and nitrogen atom within the ring system.

Vorbereitungsmethoden

The synthesis of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of appropriate starting materials in the presence of a catalyst. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar principles but optimized for efficiency and yield.

Analyse Chemischer Reaktionen

10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and others .

Vergleich Mit ähnlichen Verbindungen

10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific tricyclic structure and the presence of both oxygen and nitrogen atoms within the ring system, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H11NO

Molekulargewicht

137.18 g/mol

IUPAC-Name

2,3,3a,4,7,7a-hexahydro-1H-4,7-epoxyisoindole

InChI

InChI=1S/C8H11NO/c1-2-8-6-4-9-3-5(6)7(1)10-8/h1-2,5-9H,3-4H2

InChI-Schlüssel

LIZJPQHTBVGJHF-UHFFFAOYSA-N

Kanonische SMILES

C1C2C(CN1)C3C=CC2O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.